molecular formula C13H9ClN2O2S B2609036 5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-carboxamide CAS No. 1251552-29-0

5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-carboxamide

Cat. No. B2609036
CAS RN: 1251552-29-0
M. Wt: 292.74
InChI Key: MKMFGPOIUYCOBG-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzamides . It contains a carboxamido substituent attached to a benzene ring . It is currently under clinical development for the prevention and treatment of thromboembolic diseases .


Synthesis Analysis

The synthesis of this compound involves various steps. One method involves the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 . Another method involves the Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters .


Molecular Structure Analysis

The X-ray crystal structure of this compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation, reduction, and Suzuki cross-coupling reactions . The reactions are carefully designed to control potential impurities and achieve the desired yield and quality .

Mechanism of Action

The compound acts as a potent inhibitor of Factor Xa (FXa), a coagulation enzyme . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Future Directions

Given its potent antithrombotic activity and good oral bioavailability, this compound shows promise for the prevention and treatment of thromboembolic diseases . Its future development will likely involve further optimization of its synthesis, extensive safety and efficacy testing, and clinical trials .

properties

IUPAC Name

5-chloro-N-(2-oxo-1,3-dihydroindol-5-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O2S/c14-11-4-3-10(19-11)13(18)15-8-1-2-9-7(5-8)6-12(17)16-9/h1-5H,6H2,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMFGPOIUYCOBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NC(=O)C3=CC=C(S3)Cl)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-carboxamide

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